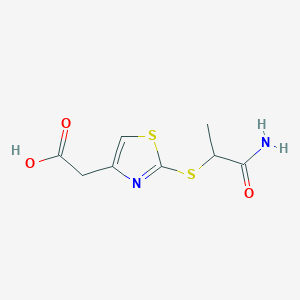

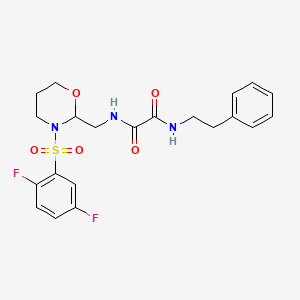

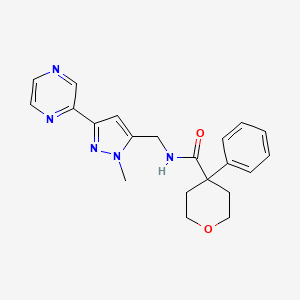

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

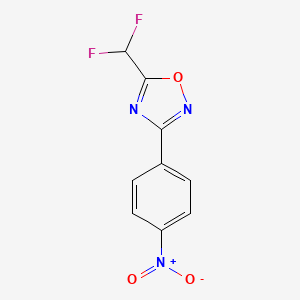

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is commonly referred to as DTBZ or DAA1106 and is a type of benzamide derivative. DTBZ has been studied for its ability to bind to the translocator protein (TSPO) and its potential use in the diagnosis and treatment of neurodegenerative diseases.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Novel organic ligands and their metal complexes, including copper(II), cobalt(II), and nickel(II), have been synthesized from derivatives structurally related to the specified compound. These complexes have been studied for their structure, spectroscopic properties, and electrochemical behavior. The structural analysis of a copper(II) complex revealed a distorted triangular bipyramidal geometry, coordinated by different atoms including nitrogen, sulfur, and oxygen atoms of the ligand, demonstrating the compound's utility in coordination chemistry and material science (Myannik et al., 2018).

Antitumor and Cytotoxic Activities

Research into thiazole derivatives bearing a coumarin nucleus has shown potential cytotoxic activities against specific cell lines. These studies underscore the compound's significance in the development of novel anticancer agents. The cytotoxic activity of thiazole derivatives on HaCaT cells (human keratinocytes) indicates potent cytotoxic activity, suggesting the therapeutic potential of these compounds in cancer treatment (Gomha & Khalil, 2012).

Antioxidant Activities

The antioxidant determination of coumarin-substituted heterocyclic compounds reveals high antioxidant activities, comparable to standard antioxidants like vitamin C. This highlights the compound's relevance in addressing oxidative stress and its potential application in preventive health care (Abd-Almonuim et al., 2020).

Electrophilic Properties and Biological Activity Prediction

The synthesis of polycyclic systems containing oxadiazole rings and the prediction of their biological activity provide insights into the electrophilic properties and potential therapeutic applications of these compounds. Such research is foundational in drug discovery, particularly in identifying compounds with specific biological activities (Kharchenko et al., 2008).

Synthesis of Novel Chromenones and Their In Vitro Antitumor Activity

The synthesis of novel chromenones bearing a benzothiazole moiety and their evaluation against various cancer cell lines demonstrate the compound's significant antitumor potential. Some synthesized compounds showed anticancer activities very close to that of standard drugs like doxorubicin, emphasizing the importance of these compounds in developing new anticancer therapies (El-Helw et al., 2019).

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5S/c27-19-8-9-20(28)26(19)15-6-3-5-14(10-15)21(29)25-23-24-17(12-32-23)16-11-13-4-1-2-7-18(13)31-22(16)30/h1-7,10-12H,8-9H2,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACOYOSFDAEHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

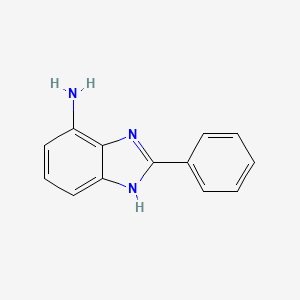

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642578.png)